Menaquinone 5
Overview
Description
Menaquinone 5, also known as Vitamin K2, is a member of the menaquinone family, which is a group of compounds characterized by their naphthoquinone ring structure and varying lengths of isoprenoid side chains. This compound specifically has five isoprenoid units in its side chain. This compound is essential for various biological processes, including blood coagulation, bone metabolism, and cardiovascular health.
Preparation Methods
Synthetic Routes and Reaction Conditions: Menaquinone 5 can be synthesized through several chemical routes. One common method involves the condensation of a naphthoquinone derivative with an appropriate isoprenoid precursor. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to produce this compound through fermentation processes. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction and chromatography.
Chemical Reactions Analysis
Types of Reactions: Menaquinone 5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form menaquinone epoxides.
Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Menaquinone epoxides.
Reduction: Menaquinol.
Substitution: Various substituted menaquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Menaquinone 5 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and electron transport mechanisms.
Biology: this compound is studied for its role in cellular respiration and energy production in bacteria.
Medicine: Research focuses on its potential benefits in bone health, cardiovascular health, and its role in preventing osteoporosis and arterial calcification.
Industry: It is used in the production of dietary supplements and fortified foods aimed at improving bone and cardiovascular health.
Mechanism of Action
Menaquinone 5 exerts its effects primarily through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which are essential for blood coagulation and bone metabolism. This compound also participates in the electron transport chain in bacteria, facilitating ATP production.
Comparison with Similar Compounds
Menaquinone 4: Has four isoprenoid units and is commonly found in animal products.
Menaquinone 7: Contains seven isoprenoid units and is prevalent in fermented foods like natto.
Phylloquinone (Vitamin K1): Found in green leafy vegetables and has a phytyl side chain instead of isoprenoid units.
Uniqueness of Menaquinone 5: this compound is unique due to its specific isoprenoid chain length, which influences its bioavailability and biological activity. It has distinct properties compared to other menaquinones, making it particularly effective in certain biological processes and applications.
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3/b27-16+,28-18+,29-20+,30-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYXGZDOYTYDR-HAJWAVTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182-68-9 | |
Record name | Menaguinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menaquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MENAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12V8PA4WCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Menaquinone-5, like other menaquinones, plays a crucial role in the electron transport chain of bacteria. It acts as an electron carrier, facilitating the transfer of electrons from one complex to another, ultimately contributing to energy production [, ]. For instance, in Vibrio succinogenes, Menaquinone-5 mediates electron transfer between formate dehydrogenase and fumarate reductase during the reduction of fumarate by formate [].
A: Menaquinone-5 consists of a quinone ring structure with an isoprenoid side chain. The quinone ring undergoes reduction and oxidation, accepting and donating electrons. The length and saturation of the isoprenoid side chain can influence its interaction with membrane components and impact its efficiency in electron transport [].
A: While Menaquinone-4 is more common in animal products, Menaquinone-5 along with other menaquinones (MK-5 to MK-10) are found in significant amounts in certain foods. Research indicates that meat and meat products are major contributors to Menaquinone-5 intake in the Irish population, followed by cheeses [, ]. Processed pork products, in particular, have been identified as rich sources of menaquinones, including Menaquinone-5, Menaquinone-10, and Menaquinone-11, even though their phylloquinone (Vitamin K1) content is low [].
A: Yes, some bacteria exhibit a specific requirement for certain menaquinones. For instance, Bacillus subtilis aroD, a menaquinone-deficient strain, requires the addition of menaquinones or their analogues to restore NADH oxidation and support energy-dependent processes like L-glutamate uptake [].
A: In Vibrio succinogenes, Menaquinone interacts with two distinct b-type cytochromes during the reduction of fumarate by formate []. Cytochrome b (-200 mV) interacts with Menaquinone after receiving electrons from formate dehydrogenase, while cytochrome b (-20 mV) interacts with Menaquinone before transferring electrons to the iron-sulfur protein involved in the electron transport chain. This intricate interplay highlights the specific interactions between Menaquinone and enzymes within the electron transport chain.
A: Menaquinones, including Menaquinone-5, can be analyzed using high-performance liquid chromatography (HPLC) []. Additionally, atmospheric-pressure chemical ionization-liquid chromatography-mass spectrometry (APCI-LC-MS) offers a highly sensitive and specific method for quantifying various menaquinones, including Menaquinone-5 to Menaquinone-13 [].
A: Yes, bacterial species can exhibit variations in their menaquinone profiles. For example, Planococcus notacanthi sp. nov. predominantly contains Menaquinones 5, 6, 7, and 8 [], while Desulfobulbus rhabdoformis sp. nov. possesses Menaquinone-5(H2) []. These variations can be valuable for taxonomic characterization and understanding the phylogenetic relationships between different bacterial species.
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